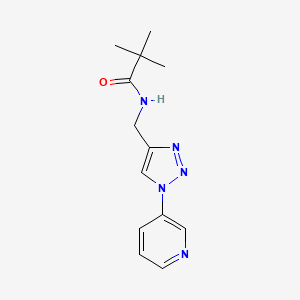

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

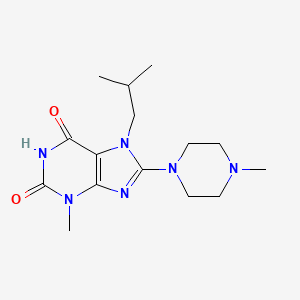

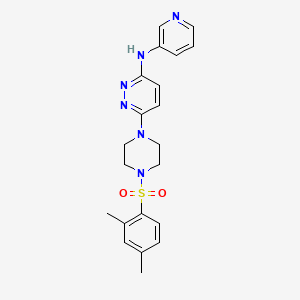

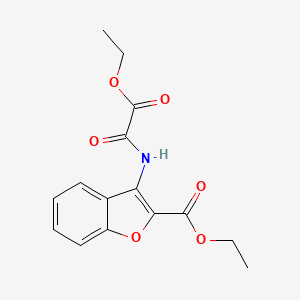

“N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic heterocycle with a nitrogen atom, and a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The compound also contains a pivalamide group, which is a type of amide .

Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a pyridine ring, a 1,2,3-triazole ring, and a pivalamide group .

Chemical Reactions Analysis

The chemical reactions of “this compound” would likely involve the reactive sites on the pyridine ring, the 1,2,3-triazole ring, and the pivalamide group .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on the specific structure of the compound. For example, similar compounds have a density of 1.1±0.1 g/cm3, a boiling point of 337.5±15.0 °C at 760 mmHg, and a molecular weight of 178.231 Da .

Scientific Research Applications

Heterometallic Coordination Polymers

N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pivalamide has been utilized in the synthesis of heterometallic coordination polymers. These polymers exhibit unique topological features and have potential applications in sorption and catalysis. The polymers demonstrate porous structures, which are effective in sorption of gases like N2 and H2, and in catalysis, especially in the condensation of salicylaldehyde or 9-anthracenecarbaldehyde with malononitrile (Sotnik et al., 2015).

Synthesis of Substituted Derivatives

The compound is instrumental in lithiation processes, aiding in the synthesis of various substituted derivatives. These derivatives are crucial in the development of new organic compounds with potential applications in medicinal chemistry and material sciences (Smith et al., 2013).

Nonaqueous Capillary Electrophoresis

In analytical chemistry, this compound has been studied for its role in the separation of complex mixtures using nonaqueous capillary electrophoresis. This technique is significant for quality control in pharmaceuticals, demonstrating the compound's utility in analytical methodologies (Ye et al., 2012).

Antimycobacterial Activity

Research has also been conducted on derivatives of this compound for their potential antimycobacterial properties. These studies are pivotal in the search for new therapeutic agents against tuberculosis and other bacterial infections (Gezginci et al., 1998).

Molecular Structure Analysis

The compound's derivatives have been analyzed for their molecular structure, providing insights into their conformation and stability. This information is essential for understanding the compound's behavior in various chemical environments and for the design of new molecules with specific properties (Atalay et al., 2016).

Polymer Chemistry

In polymer chemistry, the compound has been studied for its role in the imidization processes of aromatic polyimide. This research is significant for the development of materials with specific thermal and mechanical properties, which are important in various industrial applications (Kotera et al., 2000).

Antitumor and Antimicrobial Activities

Derivatives of the compound have been synthesized for potential antitumor and antimicrobial activities. This research is crucial in the discovery of new therapeutic agents for the treatment of various cancers and microbial infections (Riyadh, 2011).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2,2-dimethyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O/c1-13(2,3)12(19)15-7-10-9-18(17-16-10)11-5-4-6-14-8-11/h4-6,8-9H,7H2,1-3H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPNXCKVQIXPGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC1=CN(N=N1)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(cyclopropylcarbonyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2576899.png)

![N-[(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2576903.png)

![2-[(4-chlorobenzyl)sulfanyl]-N'-(4-methylbenzoyl)benzenecarbohydrazide](/img/structure/B2576909.png)

![1-[4-Methyl-2-(2-methylphenyl)imino-3-(3-morpholin-4-ylpropyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B2576913.png)

![2-[4-(Trifluoromethyl)benzoyl]hydrazine-1-carbothioamide](/img/structure/B2576915.png)